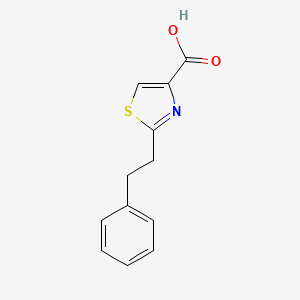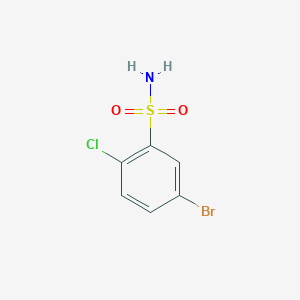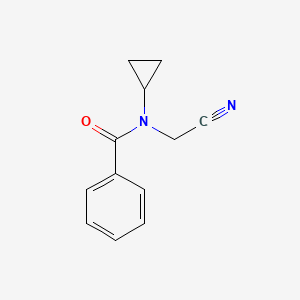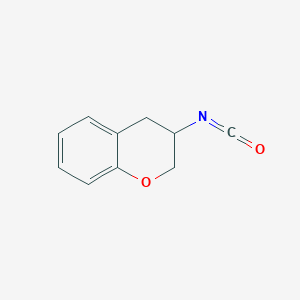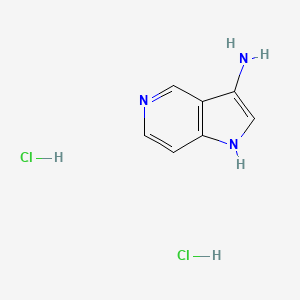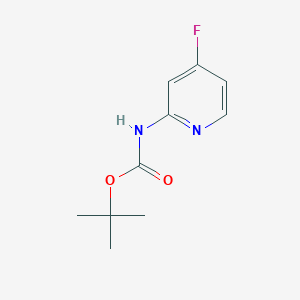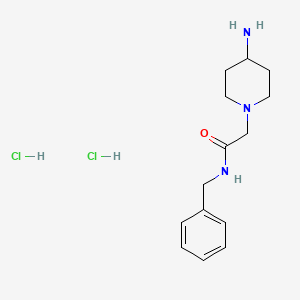
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid (DMPPA) is an organic compound with a molecular formula of C11H16O4. It is a white, crystalline solid with a melting point of 105-107 °C. DMPPA is a versatile compound that has a wide range of applications in the scientific research and laboratory experiments. It has been used in the synthesis of various pharmaceuticals, as an intermediate in organic synthesis, and as a reagent in analytical chemistry. In addition, DMPPA has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Medicine: Neurotransmitter Research
This compound is structurally similar to neurotransmitters and can be used in the study of neurological pathways and disorders. It may serve as a precursor or an inhibitor in synthetic pathways, aiding in the understanding of neurochemical processes .
Agriculture: Plant Growth Regulation
The structural analogs of this compound have been explored for their potential to regulate plant growth. By affecting the synthesis of certain plant hormones, they could be used to enhance crop yield and stress resistance .
Material Science: Polymer Synthesis
In material science, this compound could be involved in the synthesis of novel polymers. Its unique structure may impart certain desirable properties like flexibility, strength, or chemical resistance to the polymers .
Environmental Science: Pollutant Degradation
Research into the environmental applications of this compound includes its potential use in the degradation of pollutants. Its chemical properties might be harnessed to break down harmful substances into less toxic forms .
Biochemistry: Enzyme Function Studies
The compound’s role in biochemistry could be significant in studying enzyme functions, particularly those involved in metabolic pathways. It might act as a substrate or inhibitor for enzymes that are crucial in cellular metabolism .
Pharmacology: Drug Development
In pharmacology, this compound could be used in the development of new drugs. Its structure might interact with biological targets, leading to the discovery of new therapeutic agents .
Analytical Chemistry: Chromatography Standards
Due to its unique properties, this compound can be used as a standard in chromatographic analysis, helping in the identification and quantification of substances in complex mixtures .
Chemical Engineering: Process Optimization
In chemical engineering, this compound could be utilized to optimize chemical processes. Its reactivity and stability under various conditions can provide insights into process efficiency and safety .
Wirkmechanismus
Target of Action
A structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been reported to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are precursors for several neurotransmitters and hormones.
Mode of Action
Based on its structural similarity to other phenylpropanoic acids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase , it may influence the metabolism of aromatic amino acids and subsequently affect the synthesis of various neurotransmitters and hormones.
Pharmacokinetics
Similar compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been reported to lack data on absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance
Result of Action
Given its potential interaction with Aromatic-amino-acid aminotransferase , it may influence the levels of various neurotransmitters and hormones, potentially affecting neurological and endocrine functions.
Eigenschaften
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-5-17-11-8-7-10(9-12(11)18-6-2)14(3,4)13(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTETWGOVNGTOFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxyphenyl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1373773.png)
![Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1373774.png)

